molecular formula C13H18Cl2N2 B8542952 1-(2-Chloroethyl)-4-(4-chlorobenzyl)piperazine

1-(2-Chloroethyl)-4-(4-chlorobenzyl)piperazine

Cat. No. B8542952
M. Wt: 273.20 g/mol
InChI Key: CUBGJNKAMDCCCV-UHFFFAOYSA-N
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Patent
US04263299

Procedure details

A mixture of 1-(4-chlorobenzyl)piperazine (21.05 g; 0.1 mole), anhydrous potassium carbonate (20.7 g; 0.15 mole) and 2-chloroethanol (8.85 g; 0.11 mole) in butanone (270 ml) was stirred at reflux for 61/2 hr, cooled, and the solvent removed in vacuo. Chromatography of the residue on silica eluting with chloroform gave 8.74 g (34%) of the title compound as an oil, νmax (film) 3350, 2910, 2800, 1595 cm-1 ; (Found; C, 61.48; H, 7.96; N, 10.13; C13H19N2ClO requires; C, 61.28; H, 7.52; N, 11.00%).
Quantity
21.05 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
8.85 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Yield
34%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[Cl:21][CH2:22][CH2:23]O>CC(=O)CC>[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][N:10]([CH2:23][CH2:22][Cl:21])[CH2:9][CH2:8]2)=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
21.05 g
Type
reactant
Smiles
ClC1=CC=C(CN2CCNCC2)C=C1
Name
Quantity
20.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
8.85 g
Type
reactant
Smiles
ClCCO
Name
Quantity
270 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 61/2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CN2CCN(CC2)CCCl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.74 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.